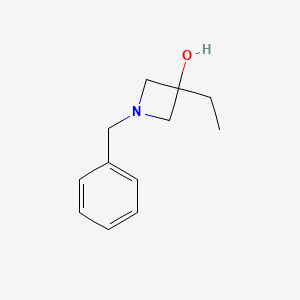

1-Benzyl-3-ethylazetidin-3-OL

Description

Significance of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, represent a unique class of compounds that have become increasingly important in organic synthesis and medicinal chemistry. rsc.org Their significance stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts distinct chemical and physical properties. The ring strain of azetidines, estimated to be around 25.4 kcal/mol, is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This moderate strain allows for facile handling while also enabling unique reactivity that can be triggered under specific reaction conditions, making them valuable synthetic intermediates. rsc.org

Historically, the synthesis of azetidines has been challenging, which has somewhat limited their exploration compared to other nitrogen-containing heterocycles. nih.govacs.org However, recent advancements in synthetic methodologies have made a wider range of functionalized azetidines more accessible. rsc.orgnih.gov This has led to a surge in their application in various areas of chemical research. In medicinal chemistry, the rigid four-membered ring of azetidine (B1206935) can act as a conformational constraint, locking a molecule into a specific three-dimensional shape. This can lead to improved binding affinity and selectivity for biological targets. chemrxiv.org Furthermore, the incorporation of an azetidine moiety can favorably modulate the physicochemical properties of a drug candidate, such as solubility and metabolic stability. researchgate.net

Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov This has solidified their status as a "privileged structure" in drug discovery, meaning they are a molecular scaffold that is capable of binding to multiple biological targets. chemrxiv.org

The Azetidine Ring System as a Versatile Synthetic Scaffold

The azetidine ring is a highly versatile scaffold in organic synthesis, serving as a building block for the creation of more complex molecules. rsc.org Its utility is largely derived from its unique reactivity, which is governed by the inherent ring strain. rsc.org Chemists can exploit this strain to perform a variety of ring-opening and ring-expansion reactions, providing access to a diverse array of acyclic amines and larger heterocyclic systems. rsc.org

Several synthetic strategies have been developed to construct the azetidine ring itself. These include intramolecular cyclization reactions, the reduction of β-lactams (azetidin-2-ones), and various cycloaddition reactions. rsc.orgacs.org Recent innovations have also introduced methods like C-H bond amination and strain-release homologation of azabicyclo[1.1.0]butanes to afford functionalized azetidines. rsc.org

Once formed, the azetidine ring can be further functionalized at various positions. The nitrogen atom can be readily substituted, and substituents can be introduced onto the carbon atoms of the ring. For instance, 3-substituted azetidines are particularly valuable intermediates in medicinal chemistry. nih.gov The development of stereoselective methods for the synthesis of substituted azetidines has been a significant area of research, as the stereochemistry of the substituents can have a profound impact on biological activity. researchgate.net The versatility of the azetidine scaffold is further highlighted by its use as a ligand in catalysis and as a monomer in polymerization reactions. rsc.org

Positioning of 1-Benzyl-3-ethylazetidin-3-OL within Azetidine Research and Development

This compound is a specific example of a 3-substituted azetidine that embodies the synthetic utility and potential of this class of compounds. Its structure features a benzyl (B1604629) group attached to the nitrogen atom, and both an ethyl group and a hydroxyl group at the 3-position of the azetidine ring.

The N-benzyl group is a common protecting group in organic synthesis, which can be readily removed under various conditions to reveal the secondary amine. This allows for further functionalization at the nitrogen atom. The tertiary alcohol at the 3-position, along with the adjacent ethyl group, creates a sterically hindered and functionally rich center. The hydroxyl group provides a handle for further chemical transformations, such as oxidation to a ketone, or etherification and esterification reactions.

Compounds with a 3-hydroxy-3-substituted azetidine core are of significant interest in medicinal chemistry. acs.org For instance, the related compound 1-benzhydryl-3-ethylazetidin-3-ol (B175971) has been noted in the chemical literature. bldpharm.com The synthesis of such compounds often involves the reaction of an appropriate N-protected azetidin-3-one (B1332698) with a Grignard reagent, in this case, ethylmagnesium bromide. nih.gov

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs suggest its role as a key intermediate in the synthesis of more complex molecules. It serves as a valuable building block for creating libraries of novel azetidine derivatives to be screened for various biological activities. The combination of the benzyl protecting group, the reactive hydroxyl functionality, and the ethyl substituent at a stereocenter makes it a versatile platform for exploring the chemical space around the azetidine scaffold.

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H17NO |

|---|---|

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

1-benzyl-3-ethylazetidin-3-ol |

InChI |

InChI=1S/C12H17NO/c1-2-12(14)9-13(10-12)8-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 |

Clé InChI |

IYHXJTWQKHWEEP-UHFFFAOYSA-N |

SMILES canonique |

CCC1(CN(C1)CC2=CC=CC=C2)O |

Origine du produit |

United States |

Synthetic Methodologies for 1 Benzyl 3 Ethylazetidin 3 Ol and Analogous Azetidinols

Retrosynthetic Analysis of the 1-Benzyl-3-ethylazetidin-3-OL Framework

Retrosynthetic analysis is a foundational strategy for devising a synthetic plan. For this compound, the primary disconnections are made at the C-N bonds of the strained azetidine (B1206935) ring. This approach simplifies the target molecule into more readily available or synthesizable open-chain precursors.

The most logical retrosynthetic pathway involves two key disconnections:

C2-N and C4-N Disconnection: Breaking both C-N bonds simultaneously reveals a 1,3-difunctionalized propane (B168953) backbone and a primary amine. Specifically, the target molecule can be traced back to benzylamine (B48309) and a propane derivative containing two electrophilic centers and the required C3-substituents. A plausible precursor would be 1,3-dichloro-2-ethyl-2-propanol . The forward reaction would involve a double nucleophilic substitution (SN2) of the benzylamine onto the dichlorinated alcohol.

Sequential C-N Bond Disconnection: A more stepwise and often more practical approach involves a single C-N bond disconnection. This leads to a γ-amino alcohol precursor that can undergo intramolecular cyclization. For this compound, this disconnection points to a key intermediate: 1-(benzylamino)-3-chloro-2-ethyl-2-propanol . This intermediate contains both the nucleophile (the secondary amine) and the electrophile (the primary alkyl chloride) within the same molecule, poised for ring closure. This chlorohydrin intermediate can, in turn, be retrosynthetically derived from the ring-opening of a suitable epoxide, 2-ethyl-2-(chloromethyl)oxirane , with benzylamine . This epoxide-based route is often favored due to its high efficiency and regioselectivity.

These analyses highlight that the synthesis of the target azetidinol (B8437883) hinges on the preparation of a key 1,3-bifunctional propane derivative and its subsequent cyclization.

Direct Cyclization Strategies for Azetidine Ring Formation

Direct cyclization methods are the most common approaches for constructing the azetidine core. These strategies rely on forming the ring from an open-chain precursor in a single, concerted, or tandem reaction sequence.

The synthesis of azetidines via the reaction of 1,3-dihalopropanes with primary amines is a classic method. In the context of this compound, this would involve the reaction of benzylamine with 1,3-dichloro-2-ethyl-2-propanol .

The mechanism proceeds in two steps:

The primary amine attacks one of the electrophilic chloromethyl groups, forming a γ-amino alkyl halide intermediate.

This intermediate then undergoes a second, intramolecular SN2 reaction to close the ring.

However, this approach is often plagued by significant drawbacks. The primary competing side reaction is intermolecular polymerization, where amine molecules link multiple dihalide units, leading to low yields of the desired monomeric azetidine. Furthermore, the reaction of the secondary amine intermediate with another molecule of the dihalide can lead to undesired quaternary ammonium (B1175870) salts. Due to these competing pathways, this method is generally less efficient for preparing highly substituted azetidines compared to other strategies.

A more controlled and widely successful strategy involves the intramolecular cyclization of a precursor containing a nucleophilic amine and a carbon atom bearing a suitable leaving group at the γ-position. The epoxide ring-opening pathway, identified during retrosynthesis, is an elegant execution of this concept.

The synthesis of this compound via this method proceeds as follows:

Step 1: Epoxide Ring-Opening. Benzylamine is reacted with 2-ethyl-2-(chloromethyl)oxirane . The amine selectively attacks the less sterically hindered primary carbon of the epoxide ring, leading to the formation of the key aminoalcohol intermediate, 1-(benzylamino)-3-chloro-2-ethyl-2-propanol . This reaction is typically performed in a protic solvent like ethanol (B145695) or methanol (B129727) at elevated temperatures.

Step 2: Intramolecular Cyclization. The resulting chlorohydrin is treated with a base. The base deprotonates the secondary amine, increasing its nucleophilicity. The resulting anion then readily displaces the chloride ion via an intramolecular SN2 reaction, forming the strained four-membered azetidine ring.

This two-step, one-pot or sequential process is highly effective because the intramolecular cyclization is kinetically favored over intermolecular polymerization, leading to significantly higher yields of the desired azetidinol.

The yield and purity of this compound obtained from the cyclization of 1-(benzylamino)-3-chloro-2-ethyl-2-propanol are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and the potential use of catalysts.

Base: Strong bases are required to facilitate the final ring-closing step. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or aqueous sodium hydroxide (B78521) (NaOH). The choice of base often dictates the solvent system.

Solvent: Aprotic polar solvents like DMF or DMSO can be effective but may require rigorous drying. A two-phase system, such as toluene (B28343) and aqueous NaOH, is often more practical and scalable.

Phase-Transfer Catalysis (PTC): In two-phase systems, a phase-transfer catalyst is essential for shuttling the hydroxide anion from the aqueous phase to the organic phase where the substrate resides. Quaternary ammonium salts like Tetrabutylammonium bromide (TBAB) are excellent catalysts for this purpose, dramatically accelerating the reaction and improving yields.

The following table summarizes findings from hypothetical optimization studies for the cyclization step.

| Entry | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | Acetonitrile | None | 80 | 45 |

| 2 | NaH | THF (anhydrous) | None | 65 | 78 |

| 3 | 50% aq. NaOH | Toluene | None | 90 | 25 |

| 4 | 50% aq. NaOH | Toluene | TBAB (5 mol%) | 90 | 92 |

As the data indicates, the use of a phase-transfer catalyst (Entry 4) in a two-phase system provides superior yields compared to other conditions, highlighting its critical role in facilitating efficient intramolecular cyclization.

Cyclization of Aminoalcohol Precursors

Ring Expansion Methodologies

Ring expansion offers an alternative, albeit often more complex, route to azetidines from smaller, more readily available heterocyclic precursors like aziridines.

The transition-metal-catalyzed carbonylation of aziridines provides a pathway to azetidin-2-ones (β-lactams), which are direct precursors to azetidines. This process involves the formal insertion of a carbon monoxide (CO) molecule into one of the C-N bonds of the aziridine (B145994) ring.

To synthesize a precursor for this compound, one would need to start with a highly substituted aziridine, such as 1-benzyl-2-ethyl-2-(hydroxymethyl)aziridine . The general transformation would proceed as:

Carbonylative Ring Expansion: The aziridine is treated with carbon monoxide under pressure in the presence of a suitable transition metal catalyst, such as a rhodium or cobalt complex (e.g., [Rh(CO)2Cl]2 or Co2(CO)8). This reaction inserts CO to form the corresponding β-lactam .

Reduction: The resulting β-lactam contains a carbonyl group at the C2 position. To obtain the target azetidinol, this carbonyl group must be reduced to a methylene (B1212753) (CH2) group using a strong reducing agent like lithium aluminum hydride (LiAlH4) or by conversion to a thio-lactam followed by Raney Nickel reduction.

This methodology is synthetically powerful but can be limited by the availability of the starting substituted aziridines and the need for high-pressure equipment and specialized metal catalysts. The table below outlines general catalytic systems used for such transformations.

| Catalyst System | Typical Substrate | CO Pressure | Product | Reference Principle |

|---|---|---|---|---|

| Co2(CO)8 | N-Alkyl/Aryl Aziridines | High (>50 atm) | β-Lactam | |

| [Rh(CO)2Cl]2 | N-Acyl/Tosyl Aziridines | Moderate (10-40 atm) | β-Lactam | |

| Pd(PPh3)4 / Lewis Acid | Vinyl Aziridines | Atmospheric | Unsaturated β-Lactam | - |

While synthetically elegant, the direct cyclization of aminoalcohol precursors remains the most practical and efficient method for the laboratory-scale and industrial synthesis of this compound.

Stereoselective Control in Ring Expansion Strategies

The construction of the azetidine ring through the expansion of smaller, more strained ring systems like aziridines represents a powerful strategy in heterocyclic chemistry. Stereoselective control is a critical aspect of these methodologies, ensuring the desired configuration of newly formed chiral centers.

One notable method is the formal [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. researchgate.netnih.gov This reaction proceeds with exceptional regio- and stereoselectivity to produce highly substituted methylene azetidines. nih.gov The mechanism is believed to involve an ylide-type intermediate, where the unique strain and structure of the methylene aziridine substrate facilitate a ring-opening and ring-closing cascade. researchgate.netnih.gov A key advantage of this approach is the efficient transfer of chirality from the starting aziridine substrate to the azetidine product. nih.gov This strategy has been successfully applied to generate azetidine scaffolds containing adjacent tertiary-quaternary and even quaternary-quaternary stereocenters. researchgate.net

Another approach involves the thermal isomerization of 3-bromoazetidine-3-carboxylic acid derivatives, which can be formed from the base-promoted cyclization of dibromo amino esters. rsc.org In some cases, an aziridine is formed as the kinetically controlled product, which can then be isomerized to the thermodynamically more stable azetidine by heating. rsc.org Ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines has also been achieved using nitrogen ylides in an aqueous medium. dntb.gov.ua

| Ring Expansion Strategy | Reactants | Catalyst/Reagent | Key Features | Reference(s) |

| Formal [3+1] Cycloaddition | Methylene aziridines, Diazo compounds | Rhodium(II) complexes | Excellent regio- and stereoselectivity; Chirality transfer from substrate to product. | researchgate.net, nih.gov |

| Thermal Isomerization | Aziridine-3-carboxylates | Heat (e.g., refluxing in DMSO) | Converts kinetically formed aziridines to thermodynamically stable azetidines. | rsc.org |

| Ylide-Mediated Expansion | N-Tosylaziridines, Nitrogen ylides | - | Forms functionalized azetidines in aqueous media. | dntb.gov.ua |

Stereochemical Considerations in Azetidinol Synthesis

The synthesis of specific stereoisomers of azetidinols is crucial for their application in medicinal chemistry and as chiral building blocks. This requires precise control over the enantiomeric and diastereomeric outcomes of the synthetic pathways.

Enantiomerically pure azetidinols can be synthesized from chiral precursors. One established method involves the addition of organometallic reagents, such as organocerium compounds, to chiral 1-aminoalkyl chloromethyl ketones, which yields enantiopure 3-azetidinols after deprotection. acs.org Similarly, the cyclization of chiral 2-acyl-3-substituted perhydro-1,3-benzoxazines under photochemical conditions (Yang photocyclization) produces enantiopure azetidin-3-ol (B1332694) derivatives. nih.gov The diastereoselectivity of this reaction is highly dependent on the substituent on the nitrogen atom; N-benzyl derivatives, for instance, can lead to a single diastereomer. nih.govresearchgate.net

A recently developed method involves the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds via a C3-selective intramolecular epoxide aminolysis, affording azetidinols in high yields, even in the presence of acid-sensitive functional groups. nih.govfrontiersin.org The stereochemistry of the starting epoxy amine dictates the stereochemistry of the resulting azetidinol.

Furthermore, diastereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved through the hydrozirconation of N-propargyl-N-benzylamines followed by treatment with iodine, leading to γ-iodo-β,γ-unsaturated amines that cyclize upon treatment with a base. rsc.org

Chiral auxiliaries are frequently employed to direct the stereochemical outcome of a reaction. wikipedia.org These are stereogenic groups that are temporarily incorporated into the substrate to bias the formation of one stereoisomer over another, after which they can be removed. wikipedia.org For the synthesis of azetidinone derivatives, which can be precursors to azetidinols, chiral auxiliaries such as (4S)-4-phenyl-2-oxazolidinone have been used effectively. google.com Other auxiliaries, like (R)-2-phenylglycine and L-Valinol derivatives, have also been successfully applied in the asymmetric synthesis of β-lactams. researchgate.netwipo.int Camphorsultam is another effective chiral auxiliary used in various reactions, including Michael additions and Claisen rearrangements, to produce chiral products with high diastereoselectivity. wikipedia.org

Organocatalysis offers a metal-free alternative for stereoselective synthesis. A notable example is the use of diphenylprolinol silyl (B83357) ether as an organocatalyst in a Mannich-type reaction between aldehydes and aldimines. researchgate.net This reaction, followed by an intramolecular hemiaminalization, provides a straightforward, one-pot route to 2-hydroxyazetidines with excellent diastereoselectivity. researchgate.net L-proline has also been used to catalyze the condensation of aldehydes and anilines, which, after several steps including a microwave-promoted intramolecular cyclization, yields enantiomerically pure 1,2,3-trisubstituted azetidines. rsc.org

| Approach | Catalyst / Auxiliary | Reaction Type | Key Outcome | Reference(s) |

| Chiral Auxiliary | (4S)-4-phenyl-2-oxazolidinone | Asymmetric azetidinone synthesis | Stereoselective formation of β-lactam ring | google.com |

| Chiral Auxiliary | Camphorsultam | Michael Addition / Claisen Rearrangement | High diastereoselectivity | wikipedia.org |

| Organocatalysis | Diphenylprolinol silyl ether | Mannich-type reaction / Cyclization | Excellent diastereoselectivity for 2-hydroxyazetidines | researchgate.net |

| Organocatalysis | L-proline | Aldehyde-aniline condensation | Enantioselective synthesis of trisubstituted azetidines | rsc.org |

Enantioselective and Diastereoselective Synthetic Pathways

Installation of the 1-Benzyl Moiety

The 1-benzyl group is a common N-substituent in azetidine chemistry, often serving as a protecting group that can be removed later via hydrogenolysis. There are several reliable methods for its installation.

A widely used and industrially relevant method for synthesizing 1-benzylazetidin-3-ol (B1275582) involves the reaction of benzylamine with epichlorohydrin (B41342). acs.org This two-step process begins with the ring-opening of the epoxide in epichlorohydrin by benzylamine to form a chlorohydrin intermediate, which then undergoes intramolecular cyclization to yield 1-benzylazetidin-3-ol. acs.org This process has been optimized to be economical and robust for large-scale production. acs.org

Another common strategy is the N-benzylation of a pre-formed azetidine ring or a suitable acyclic precursor. For instance, γ-amino alcohols can be N-benzylated through reductive amination using benzaldehyde (B42025) (PhCHO) and a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting N-benzyl amino alcohol can then be cyclized to form the 1-benzylazetidine.

Introduction of the 3-Ethyl Substituent

The introduction of the 3-ethyl group onto the azetidine ring to form the tertiary alcohol this compound is typically achieved via nucleophilic addition to a ketone precursor. The synthesis can be envisioned as a two-step sequence starting from the more readily available 1-benzylazetidin-3-ol.

Oxidation to Azetidin-3-one (B1332698) : The secondary alcohol, 1-benzylazetidin-3-ol, is first oxidized to the corresponding ketone, 1-benzylazetidin-3-one. This transformation can be accomplished using a variety of standard oxidizing agents.

Nucleophilic Addition : The resulting azetidin-3-one is then treated with an ethyl nucleophile. The most common method for this step is the Grignard reaction, using ethylmagnesium bromide (EtMgBr) or ethylmagnesium chloride (EtMgCl). Alternatively, ethyllithium (B1215237) (EtLi) can be used. This reaction adds the ethyl group to the carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound.

This sequence provides a reliable and flexible route to 3-alkyl-substituted azetidin-3-ols from a common intermediate. The synthesis of the closely related 3-ethylazetidin-3-ol (B3307948) hydrochloride often begins with the formation of 1-benzyl-3-hydroxyazetidine, which is then subjected to further steps including oxidation, Grignard addition, and debenzylation.

Chemical Reactivity and Transformations of 1 Benzyl 3 Ethylazetidin 3 Ol

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is dominated by processes that lead to the cleavage of the strained four-membered structure. These reactions are often promoted by catalysis and can be directed to achieve specific regiochemical outcomes.

Ring-opening reactions are a major class of transformations for azetidines. magtech.com.cn Due to their stability relative to aziridines, these reactions often require activation by Lewis acids or the conversion of the nitrogen atom into a quaternary ammonium (B1175870) salt. magtech.com.cn

Hydrogenolysis: A common and predictable ring-opening pathway for N-benzyl azetidines is palladium-catalyzed hydrogenolysis. This reaction involves the cleavage of the C-N bonds of the azetidine ring alongside the removal of the benzyl (B1604629) protecting group. For 1-Benzyl-3-ethylazetidin-3-ol, this transformation is expected to proceed under mild conditions (e.g., Pd/C, H₂) to yield an amino alcohol product. researchgate.netresearchgate.net The regioselectivity of this process typically involves the cleavage of both C-N bonds, leading to a linear amino alcohol. While some amines have been noted to suppress the reductive cleavage of benzyl ethers, the hydrogenolysis of N-benzyl groups in azetidines is a well-established transformation. scirp.orgsciforum.net

Table 1: Hypothetical Hydrogenolytic Ring-Opening of this compound

| Reactant | Reagents & Conditions | Major Product |

| This compound | Pd/C, H₂, Solvent | 3-Amino-2-ethyl-4-phenylbutan-2-ol |

Nucleophilic Ring-Opening: The azetidine ring can also be opened by various nucleophiles, typically under acidic conditions. magtech.com.cn The regioselectivity is influenced by both steric and electronic effects of the substituents on the ring. magtech.com.cn For an unsymmetrical azetidine like this compound, nucleophilic attack can theoretically occur at either the C2 or C4 positions. In many cases, nucleophiles attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn However, electronic effects, such as the stabilization of a transition state by the benzyl group, can also play a crucial role in directing the regioselectivity. magtech.com.cn

The strained azetidine ring can undergo rearrangements to form either smaller or larger heterocyclic systems, often driven by the formation of more stable intermediates or products.

Ring Expansion: Rearrangements that expand the four-membered ring into more stable five- or six-membered rings are synthetically valuable.

Ritter-Initiated Cascade: A notable rearrangement of 3-hydroxyazetidines involves a Ritter reaction, where treatment with a nitrile and a strong acid (e.g., H₂SO₄) does not lead to the expected amide but initiates a cascade. durham.ac.uk This process results in the formation of a highly substituted 2-oxazoline, driven by the amide carbonyl attacking and opening the azetidine ring to relieve strain. durham.ac.uk

Acid-Mediated Carbamate (B1207046) Rearrangement: In a related transformation, 2,2-disubstituted azetidine carbamates have been shown to undergo a ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones when treated with acid. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, ring-opening to form a stable carbocation, which is then trapped by the carbamate oxygen. acs.org

Table 2: Reported Ring Expansion Reactions of Substituted Azetidines

| Starting Material Type | Reagents & Conditions | Product Type | Reference |

| 3-Hydroxyazetidine | Nitrile, H₂SO₄, DCM | 2-Oxazoline | durham.ac.uk |

| Azetidine Carbamate | TFA, DCM | 1,3-Oxazinan-2-one | acs.org |

Ring Contraction: While less common, ring contraction of azetidine derivatives can occur. The Favorskii rearrangement, for instance, is a known method for the ring contraction of cyclic α-halo ketones. wikipedia.org For this to be applicable to this compound, the tertiary alcohol would first need to be oxidized to the corresponding azetidinone and then halogenated at the α-position, a challenging multi-step sequence.

Ring-Opening Reactions and Their Controlled Regioselectivity

Transformations at the Hydroxyl Group

The tertiary hydroxyl group at C3 is a key site for introducing molecular diversity. However, its tertiary nature and position on a strained ring present unique reactivity challenges compared to simpler acyclic alcohols.

Esterification: The formation of esters from this compound can be achieved using standard acylation methods. Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base would yield the corresponding tertiary esters. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another possibility, though the conditions might also promote ring-opening or rearrangement. durham.ac.uk

Etherification: The synthesis of ethers from the tertiary alcohol can be accomplished under specific conditions that favor O-alkylation while keeping the azetidine ring intact. A particularly relevant method involves the Brønsted acid-catalyzed reaction of 3-aryl-azetidinols with various alcohols. rsc.orgresearchgate.net This approach selectively activates the tertiary benzylic alcohol, allowing it to be trapped by a simple alcohol nucleophile to form the corresponding ether without requiring strong bases or reactive alkyl halides. rsc.org

Table 3: Brønsted Acid-Catalyzed Etherification of 3-Aryl-Azitidinols (Analogous System)

| Azetidinol (B8437883) Substrate | Alcohol Reactant | Catalyst (example) | Product Type | Reference |

| 3-Aryl-azetidin-3-ol | Methanol (B129727) | Brønsted Acid | 3-Aryl-3-methoxyazetidine | rsc.org |

| 3-Aryl-azetidin-3-ol | Ethanol (B145695) | Brønsted Acid | 3-Aryl-3-ethoxyazetidine | rsc.org |

| 3-Aryl-azetidin-3-ol | Isopropanol | Brønsted Acid | 3-Aryl-3-isopropoxyazetidine | rsc.org |

The hydroxyl group in this compound is tertiary. A critical requirement for the oxidation of an alcohol to a ketone or aldehyde is the presence of at least one hydrogen atom on the carbon bearing the hydroxyl group (the carbinol carbon). msu.edu Since a tertiary alcohol lacks such a hydrogen, it is resistant to oxidation under standard conditions. chemistryviews.org

The application of common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), chromic acid (H₂CrO₄, Jones reagent), or potassium permanganate (B83412) (KMnO₄) will not yield the corresponding ketone (an azetidinone). msu.educhemistryviews.org Attempting oxidation under harsh, forcing conditions would likely lead to C-C bond cleavage and degradation of the molecule rather than selective oxidation. chemistryviews.org

Replacing the tertiary hydroxyl group presents a significant synthetic challenge, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Direct nucleophilic substitution is generally not feasible.

A viable strategy involves a two-step process:

Activation of the Hydroxyl Group: The -OH group is first converted into a better leaving group. This can be achieved by reaction with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine. chemicalbook.com The synthesis of the mesylate of 1-benzylazetidin-3-ol (B1275582) has been reported. chemicalbook.comchemicalbook.com

Nucleophilic Displacement: The resulting sulfonate ester (e.g., mesylate or tosylate) can then be displaced by a variety of nucleophiles (e.g., azide, cyanide, amines) in an Sₙ2 reaction to introduce new functionalities at the C3 position.

It is important to note that competing elimination reactions can occur. Furthermore, some reaction pathways intended for substitution can lead to rearrangements, as seen in the Ritter reaction where the intermediate carbocation is trapped intramolecularly, leading to ring expansion instead of simple substitution. durham.ac.uk

Oxidation Reactions of the Secondary Alcohol

Reactivity of the Benzyl Substituent

The N-benzyl group is a common feature in azetidine chemistry, often employed as a protecting group for the nitrogen atom due to its relative stability and the variety of methods available for its removal. wikipedia.orgorganic-chemistry.orgsioc-journal.cn The reactivity of this group is centered on the benzylic position—the carbon atom adjacent to the benzene (B151609) ring—which is activated towards various transformations because it can form resonance-stabilized intermediates such as radicals and carbocations. wikipedia.orglumenlearning.com

The primary transformation involving the benzyl substituent is its cleavage from the azetidine nitrogen, a reaction known as N-debenzylation. This process is crucial for unmasking the secondary amine functionality, allowing for further synthetic modifications. google.com Several methods have been established for this purpose, broadly categorized as reductive or oxidative. sioc-journal.cn

Reductive Debenzylation Catalytic hydrogenolysis is the most prevalent method for N-debenzylation due to its high efficiency and clean reaction profile. researchgate.net This process typically involves reacting the N-benzyl azetidine with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). researchgate.netresearchgate.netox.ac.uk These reactions can often be carried out under relatively mild conditions. google.comresearchgate.net For instance, the debenzylation of N-benzylazetidine derivatives has been successfully performed using a 10% Pd/C catalyst at pressures ranging from atmospheric to 10 bar. researchgate.netresearchgate.net

Oxidative Debenzylation Alternatively, the benzyl group can be removed under oxidative conditions. wikipedia.org One such method involves the use of alkali metal bromides in conjunction with an oxidant like Oxone. organic-chemistry.org This system generates bromo radicals that selectively abstract a hydrogen atom from the benzylic position, initiating a sequence that leads to cleavage of the carbon-nitrogen bond. organic-chemistry.org Other oxidizing agents, such as N-iodosuccinimide (NIS), have also been shown to effectively debenzylate N-benzylamine substrates. ox.ac.uk

The table below summarizes key research findings on the debenzylation of N-benzyl azetidines and related compounds.

| Reaction Type | Reagents and Conditions | Key Findings | Citation |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C catalyst, various solvents (e.g., methanol, dichloromethane) | An efficient and commonly used method for N-debenzylation. Can be performed under mild conditions (e.g., 30°C, 1-10 bar). | researchgate.netresearchgate.net |

| Oxidative Debenzylation | Alkali metal bromide (e.g., NaBr), Oxone | A transition-metal-free method that proceeds via bromo radical generation and benzylic hydrogen abstraction. | organic-chemistry.org |

| Oxidative Debenzylation | N-Iodosuccinimide (NIS) | Allows for tunable N-debenzylation; reaction outcome can be controlled by the amount of reagent and presence of water. | ox.ac.uk |

| Acid-Catalyzed Cleavage | Strong acids (e.g., AlCl₃, triflic acid) | Represents another, though sometimes harsher, route for benzyl group removal. | researchgate.net |

Reactivity of the Ethyl Substituent

In contrast to the synthetically versatile benzyl group, the ethyl substituent at the C3 position of the azetidine ring is a simple alkyl group and is generally considered chemically inert under most conditions. Its primary role is not to participate directly in reactions but to modulate the steric and electronic properties of the molecule.

The ethyl group is an electron-donating group. This electronic effect can help to reduce the inherent ring strain of the four-membered azetidine heterocycle and stabilize reaction intermediates. Its presence also introduces steric bulk at the 3-position, which can influence the molecule's conformation and the stereochemical outcome of reactions involving the azetidine ring or the adjacent hydroxyl group. beilstein-journals.org For example, the size of substituents at the C3-position of azetidines has been shown to impact the efficiency of certain photochemical reactions. beilstein-journals.org

The table below outlines the documented influence of the ethyl substituent on azetidine derivatives.

| Property | Influence of the Ethyl Group | Consequence | Citation |

| Electronic Effects | Electron-donating nature | Reduces azetidine ring strain and stabilizes intermediates. | |

| Steric Effects | Increases steric bulk at the C3-position | Influences molecular conformation and can direct the stereochemical outcome of reactions. | beilstein-journals.org |

| Chemical Inertness | Saturated alkyl group with strong C-H and C-C bonds | The ethyl group does not typically participate in reactions under conditions used to modify other parts of the molecule. | lumenlearning.com |

| Reactivity Balance | Balances reactivity and stability | The ethyl group provides a balance of properties compared to smaller (methyl) or more complex substituents. |

Derivatization Strategies for Advanced Research Analogues of 1 Benzyl 3 Ethylazetidin 3 Ol

Structural Modification of the N1-Benzyl Group

Synthesis of Substituted Benzyl (B1604629) Analogues (e.g., halogenated benzyl)

The introduction of substituents onto the benzyl ring can significantly alter the electronic and steric properties of the molecule. Halogenation is a common strategy to enhance metabolic stability and modulate binding affinity.

The synthesis of substituted N-benzyl analogues can be achieved through the N-alkylation of the parent azetidine (B1206935) with a substituted benzyl halide, such as benzyl bromide. vulcanchem.com The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297) at room temperature. vulcanchem.com For instance, reacting 3-ethylazetidin-3-ol (B3307948) with a halogenated benzyl bromide would yield the corresponding halogenated N-benzyl analogue. This approach allows for the systematic introduction of various substituents, including electron-donating and electron-withdrawing groups, to probe their effects on the molecule's activity. frontiersin.org

Diversification via Aromatic Ring Functionalization

Beyond simple substitution, the aromatic ring of the N-benzyl group offers a platform for further functionalization. Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce a wide range of aryl and heteroaryl groups. nih.gov This allows for the exploration of a broader chemical space and the potential to establish new interactions with biological targets.

Another approach involves the cleavage of the N-benzyl group, followed by the introduction of different N-substituents. Hydrogenolysis using a palladium on carbon (Pd/C) catalyst is a common method for N-debenzylation. nih.gov The resulting secondary amine can then be functionalized with various groups, including different aryl or alkyl moieties, through reactions like reductive amination or acylation. nih.gov

Structural Modification at the C3-Position

The C3 position of 1-Benzyl-3-ethylazetidin-3-ol, with its ethyl and hydroxyl substituents, provides another key site for structural modification to generate diverse analogues.

Alteration of the Alkyl Substituent (e.g., to methyl)

The size and nature of the alkyl group at the C3 position can influence the steric environment and conformational properties of the azetidine ring. vulcanchem.com Replacing the ethyl group with a smaller methyl group can be achieved through the synthesis of the corresponding 1-benzyl-3-methylazetidin-3-ol (B13040086) precursor. The synthesis of such precursors can be accomplished through the cyclization of appropriate amino alcohol derivatives. vulcanchem.com For example, the reaction of a γ-aminobutyric acid derivative can yield a 3-methylazetidin-3-ol (B1365027) scaffold, which can then be N-benzylated. vulcanchem.com

Conversion of the 3-Hydroxyl Group to Other Functionalities (e.g., amines)

The 3-hydroxyl group is a versatile handle for introducing a variety of other functional groups. One important transformation is its conversion to an amine, which can introduce new hydrogen bonding capabilities and alter the basicity of the molecule. A common method for this conversion involves a two-step process. First, the hydroxyl group is activated by converting it into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. chemicalbook.com The resulting mesylate can then undergo nucleophilic substitution with an amine to introduce the desired amino group. rsc.org This method is broad in scope and allows for the introduction of primary, secondary, and even heterocyclic amines. rsc.org

Alternatively, the hydroxyl group can be replaced with a fluorine atom using reagents like Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). vulcanchem.com This modification can enhance metabolic stability due to the strength of the carbon-fluorine bond. vulcanchem.com

Design Principles for Azetidine-Based Scaffolds in Targeted Research Studies

The design of azetidine-based scaffolds for specific research targets is guided by several key principles aimed at optimizing their drug-like properties. nih.govnih.gov

Three-Dimensionality and Saturation: Azetidines provide a more three-dimensional and saturated structure compared to flat aromatic rings. nih.gov This increased three-dimensionality can lead to improved solubility, greater target specificity, and reduced toxicity. nih.gov

Modulation of Physicochemical Properties: The substituents on the azetidine ring can be systematically varied to fine-tune properties such as lipophilicity, polarity, and hydrogen bonding capacity. nih.govnih.gov For example, introducing polar functional groups can decrease lipophilicity and improve aqueous solubility.

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other common heterocyclic rings found in bioactive molecules, such as piperidine (B6355638) or pyrrolidine (B122466). chemrxiv.org This allows for the exploration of novel chemical space while maintaining key binding interactions.

Access to Complex Architectures: Modern synthetic methods, such as intramolecular photocycloadditions, are enabling the construction of complex, polycyclic azetidine scaffolds. nih.gov These more rigid and structurally diverse molecules can offer higher affinity and selectivity for their biological targets.

By applying these derivatization strategies and design principles, researchers can generate a diverse library of this compound analogues. The systematic exploration of these structural modifications allows for the optimization of their properties for specific research applications, ultimately contributing to the development of new and improved therapeutic agents.

1 Benzyl 3 Ethylazetidin 3 Ol As a Key Intermediate in the Synthesis of Complex Chemical Structures

Precursors for Azetidine-3-carboxylic Acid Derivatives

The transformation of 1-Benzyl-3-ethylazetidin-3-ol into azetidine-3-carboxylic acid derivatives is a key step that introduces a versatile functional handle for peptide synthesis and the creation of drug candidates. While the direct oxidation of a tertiary alcohol like that in this compound to a carboxylic acid is a challenging transformation, analogous methods provide pathways to this important class of compounds. Azetidine-3-carboxylic acids are crucial components in pharmacologically active agents, including sphingosine-1-phosphate (S1P) receptor agonists and CB1 antagonists for the treatment of obesity. semanticscholar.orgresearchgate.net

Several synthetic strategies have been developed to access the azetidine-3-carboxylic acid core. Although a direct conversion from this compound is not prominently documented, related methodologies illustrate potential pathways.

One established method involves the high-temperature, base-catalyzed oxidation of a related diol. For instance, N-benzyl-3,3-bis(hydroxymethyl)azetidine can be converted to the potassium salt of N-benzyl-azetidine-3-carboxylic acid by heating with potassium hydroxide (B78521) in the presence of a zinc or cadmium catalyst. google.com This process operates at high temperatures (e.g., 200°C) and results in the evolution of hydrogen gas. google.com

Another versatile approach begins with 3-hydroxyazetidines, which can undergo a catalytic Friedel-Crafts reaction with furan (B31954), followed by a mild oxidative cleavage of the furan ring to yield the corresponding 3-aryl-3-carboxylic acid derivative. nih.gov This two-step process highlights the utility of the 3-hydroxyazetidine scaffold in preparing arylacetic acid derivatives bearing the azetidine (B1206935) ring. nih.gov

A more general and widely applicable route involves the synthesis and subsequent hydrolysis of a 3-cyanoazetidine intermediate. semanticscholar.org For example, a protected 3-iodoazetidine (B8093280) can be converted to a 3-cyanoazetidine using sodium cyanide. semanticscholar.org This nitrile can then be hydrolyzed under basic conditions to afford the desired 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in excellent yield. semanticscholar.org This pathway offers a reliable method for introducing the carboxylic acid functionality at the C3 position.

| Method | Starting Material Type | Key Reagents | Product | Reference |

| High-Temperature Oxidation | 3,3-bis(hydroxymethyl)azetidine | KOH, Zinc Acetate (B1210297) | Azetidine-3-carboxylate salt | google.com |

| Friedel-Crafts/Oxidative Cleavage | 3-Hydroxyazetidine | Furan, RuCl₃, NaIO₄ | 3-Aryl-3-carboxylic acid | nih.gov |

| Nitrile Hydrolysis | 3-Haloazetidine | 1. NaCN; 2. NaOH | Azetidine-3-carboxylic acid | semanticscholar.org |

Intermediates for β-Lactam Systems (2-Azetidinones)

The β-lactam (azetidin-2-one) ring is the cornerstone of a major class of antibiotics, including penicillins, cephalosporins, and carbapenems. The synthesis of novel β-lactam structures remains a critical area of research to combat rising antibiotic resistance. While this compound itself is not a direct precursor for β-lactam synthesis through ring expansion, its structural motifs are found in key intermediates for potent antibiotics, which are often synthesized via the carbonylation of related aziridine (B145994) precursors.

A significant application related to the structure of this compound is the synthesis of precursors for carbapenem (B1253116) antibiotics, such as (+)-PS-5. Research has shown that a stereochemically related β-lactam, (3S,4R)-1-benzyl-4-{[(tert-butyldimethylsilyl)oxy]methyl}-3-ethylazetidin-2-one, is a key precursor to (+)-PS-5. researchgate.net However, this β-lactam is not synthesized from the azetidinol (B8437883) but rather through a highly stereospecific cobalt-catalyzed carbonylative ring expansion of an aziridine precursor, specifically optically pure cis-1-benzyl-3-ethyl-2-hydroxymethylaziridine. researchgate.net This highlights that while the final β-lactam product shares the 1-benzyl and 3-ethyl substitution pattern, the synthetic pathway originates from a three-membered ring system.

The synthesis involves the following key steps:

Aziridine Formation : The chiral aziridine precursor is prepared and resolved into its pure enantiomers. researchgate.net

Carbonylative Ring Expansion : The aziridine is treated with dicobalt octacarbonyl (Co₂(CO)₈) under a carbon monoxide atmosphere. This efficiently converts the three-membered aziridine ring into the four-membered β-lactam ring. researchgate.net

Formation of the Precursor : This reaction yields the trans-β-lactam, (3S,4R)-1-benzyl-4-{[(tert-butyldimethylsilyl)oxy]methyl}-3-ethylazetidin-2-one, which serves as a crucial intermediate for the synthesis of the carbapenem antibiotic (+)-PS-5. researchgate.net Other methods have also been employed to synthesize key 4-acetoxy-azetidinone intermediates for PS-5. researchgate.net

The conversion of aziridines to β-lactams via transition-metal-catalyzed carbonylation is a powerful synthetic tool praised for its efficiency and high degree of stereochemical control. researchgate.net The reaction typically proceeds with an inversion of configuration at the carbon atom where the carbon monoxide molecule is inserted. researchgate.net

The mechanism for the cobalt-catalyzed carbonylation involves several key steps:

Catalyst Activation : The active catalyst is typically the cobalt tetracarbonyl anion, [Co(CO)₄]⁻.

Nucleophilic Attack : The cobalt anion performs a nucleophilic attack on one of the aziridine ring carbons, leading to the opening of the strained three-membered ring. This ring-opening is an Sₙ2-type reaction, which results in an inversion of stereochemistry at that carbon center. researchgate.net

CO Insertion : A molecule of carbon monoxide then inserts into the cobalt-carbon bond.

Ring Closure : Subsequent intramolecular cyclization with the displacement of the cobalt catalyst forms the four-membered β-lactam ring.

The regioselectivity of the initial ring-opening (i.e., which of the two ring carbons is attacked by the cobalt catalyst) is heavily influenced by the nature of the substituents on the aziridine ring. researchgate.netresearchgate.net In the synthesis of the PS-5 precursor from cis-1-benzyl-3-ethyl-2-hydroxymethylaziridine, the CO insertion occurs at the C-N bond adjacent to the hydroxymethyl group, leading to the desired 4-substituted-3-ethyl-azetidin-2-one with high specificity. researchgate.net

Synthesis of Carbapenem Antibiotic Precursors (e.g., PS-5)

Building Blocks for Azetidine-3-amine Derivatives

Azetidine-3-amine derivatives are another class of valuable building blocks in medicinal chemistry, appearing in kinase inhibitors and other pharmacologically active compounds. chemrxiv.org The direct conversion of the tertiary alcohol in this compound to an amine at the same position is synthetically challenging and not a commonly reported transformation. However, established synthetic routes to the azetidine-3-amine scaffold from other precursors are well-documented.

One of the most common methods is the reductive amination of an azetidin-3-one (B1332698). For example, 1-benzhydryl-3-azetidinone can be reacted with various primary and secondary amines in the presence of a reducing agent to yield a wide array of N-substituted azetidine-3-amines. medwinpublishers.com Another powerful method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane with amine nucleophiles, which provides a straightforward, one-step synthesis of 3-aminoazetidines. chemrxiv.orggoogle.com These methods provide reliable access to the azetidine-3-amine core, which can then be further functionalized.

| Synthetic Approach | Precursor | Key Reagents | Product Class | Reference |

| Reductive Amination | Azetidin-3-one | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | N-substituted Azetidine-3-amine | medwinpublishers.com |

| Strain-Release Ring Opening | 1-Azabicyclo[1.1.0]butane | Amine Nucleophile | 3-Aminoazetidine | chemrxiv.orggoogle.com |

Role in the Elaboration of Heterocyclic Systems for Chemical Biology Research

The this compound scaffold and its derivatives are valuable starting points for the synthesis of more complex heterocyclic systems for chemical biology and drug discovery. The azetidine ring acts as a conformationally constrained bioisostere for other common chemical groups, which can lead to improved pharmacokinetic profiles or enhanced binding to biological targets. chemrxiv.org

The functional groups on this compound offer multiple handles for diversification:

The N-Benzyl Group : This group can be readily removed via hydrogenolysis, revealing a secondary amine that can be functionalized through acylation, alkylation, or sulfonylation to build larger molecular structures.

The 3-Hydroxyl Group : The tertiary alcohol can be used as a nucleophile or activated by conversion to a leaving group (e.g., a mesylate or tosylate), allowing for substitution reactions to introduce other functionalities. chemicalbook.com It also provides a site for hydrogen bonding, which can be crucial for molecular recognition at a biological target.

The Azetidine Ring : The strained ring itself can participate in ring-expansion reactions to form larger heterocycles like pyrrolidines and piperidines, providing access to a wider range of chemical space. researchgate.net

The combination of these features makes azetidine derivatives derived from this scaffold useful in generating libraries of compounds for screening against various biological targets, including enzymes and G protein-coupled receptors. medcraveonline.comucl.ac.be The specific substitution pattern of an ethyl group at C3 provides a defined steric and lipophilic profile that can be fine-tuned to optimize biological activity.

Scaffold for Enzyme Inhibition Research (methodological focus)

The azetidine ring system, a four-membered nitrogen-containing heterocycle, represents a valuable and increasingly popular scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, making it an attractive core for the design of enzyme inhibitors. Within this class, this compound emerges as a key intermediate, offering a unique combination of structural features that are methodologically crucial for developing novel and selective enzyme inhibitors. Its utility stems from the strategic placement of its functional groups—the N-benzyl moiety, the C3-hydroxyl group, and the C3-ethyl group—which serve as distinct points for molecular recognition or further synthetic elaboration.

The methodological approach to using this compound as a scaffold involves leveraging its inherent structural and chemical properties. The tertiary alcohol at the C3 position, alongside the adjacent ethyl group, creates a stereogenic center that can be crucial for enantioselective interactions with chiral enzyme active sites. The hydroxyl group itself is a key hydrogen bond donor, capable of anchoring the inhibitor to amino acid residues within a target protein. Meanwhile, the N-benzyl group can serve either as a crucial pharmacophoric element for binding or as a versatile protecting group that can be removed during synthesis to allow for the introduction of diverse substituents at the nitrogen atom. chemicalbook.com

Research into related azetidine structures underscores this modular approach. For instance, the synthesis of various biologically active azetidine derivatives often begins with a precursor like 1-Benzylazetidin-3-ol (B1275582), which is then elaborated upon. chemicalbook.com The development of inhibitors for enzymes such as phosphoinositide 3-kinases (PI3K) has utilized azetidin-3-yl moieties as key structural components to achieve desired interactions within the enzyme's binding pocket. google.com Similarly, studies on inhibitors for monoamine oxidase (MAO) and acetylcholinesterase (AChE) have highlighted the importance of benzyl (B1604629) groups and other heterocyclic cores in achieving high potency. nih.gov

The strategic value of this compound in a research program focused on enzyme inhibition is best illustrated by its potential use in structure-activity relationship (SAR) studies. By using this compound as a parent scaffold, medicinal chemists can systematically probe the chemical space around a target enzyme. The ethyl group at C3 provides steric bulk and hydrophobicity, which can be compared against analogs with different alkyl or functional groups at this position to optimize binding.

The table below outlines the functional roles of the distinct chemical moieties within the this compound scaffold from a methodological perspective in inhibitor design.

Table 1: Functional Role of Moieties in this compound for Inhibitor Design

| Structural Component | Methodological Function in Enzyme Inhibitor Design |

|---|---|

| Azetidine Ring | Provides a rigid, three-dimensional scaffold to orient substituents. Its strained nature can also influence reactivity and binding kinetics. |

| N-Benzyl Group | Can act as a hydrophobic ligand interacting with the enzyme active site or serve as a protecting group for the nitrogen atom, which can be removed for later-stage diversification. chemicalbook.comnih.gov |

| C3-Hydroxyl Group | Acts as a critical hydrogen bond donor/acceptor for anchoring to the enzyme. It also serves as a synthetic handle for derivatization into ethers, esters, or other functional groups. |

| C3-Ethyl Group | Introduces steric bulk and hydrophobicity, influencing selectivity and potency. Can be varied to probe the size and nature of the enzyme's hydrophobic pocket. |

To illustrate the methodological process, one can consider a hypothetical SAR study targeting a specific enzyme, such as a kinase. Starting with this compound as a lead scaffold, researchers would synthesize a library of analogs by modifying each key position and evaluating their inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC₅₀).

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Analogs of this compound The following data is for illustrative purposes to demonstrate the methodological approach.

| Compound | Modification from Parent Scaffold | Rationale for Modification | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Parent Scaffold | This compound | Baseline activity measurement. | 500 |

| Analog A | Replaced C3-Ethyl with C3-Methyl | Probes tolerance for smaller hydrophobic groups. | 750 |

| Analog B | Replaced N-Benzyl with N-(4-Fluorobenzyl) | Investigates electronic effects and potential halogen bonding at the N-substituent position. | 150 |

| Analog C | Removed N-Benzyl (N-H) | Creates an intermediate for further N-alkylation and assesses the importance of the benzyl group itself. | >10000 |

| Analog D | Esterified C3-Hydroxyl to C3-Acetate | Determines if the hydrogen-bonding donor capability of the hydroxyl group is essential for activity. | 2500 |

This systematic approach allows researchers to build a detailed understanding of the molecular interactions required for potent and selective enzyme inhibition, underscoring the value of this compound as a versatile and methodologically significant starting point for drug discovery programs.

Advanced Analytical Methodologies for Characterization of 1 Benzyl 3 Ethylazetidin 3 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 1-Benzyl-3-ethylazetidin-3-OL, providing detailed information about its atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent fragments and analogous structures. researchgate.netgoogleapis.com The spectra would be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely present as a singlet around δ 3.6 ppm. The ethyl group would be identified by a characteristic quartet for its methylene protons (-CH₂-) and a triplet for its methyl protons (-CH₃). The protons on the azetidine (B1206935) ring are diastereotopic and would appear as complex multiplets. The hydroxyl (-OH) proton would be a broad singlet, and its chemical shift would be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The phenyl ring carbons would resonate in the aromatic region (δ 127-140 ppm). The benzylic carbon and the carbons of the azetidine ring would appear in the midfield region, while the aliphatic carbons of the ethyl group would be found in the upfield region.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl C-H | 7.20 - 7.40 (m, 5H) | 127.5 (para-C), 128.5 (ortho-C), 129.0 (meta-C) |

| Phenyl C (quaternary) | - | ~138.0 |

| Benzyl CH₂ | ~3.6 (s, 2H) | ~63.0 |

| Azetidine CH₂ (C2, C4) | 2.9 - 3.4 (m, 4H) | ~60.0 |

| Azetidine C-OH (C3) | - | ~70.0 |

| Ethyl CH₂ | ~1.6 (q, 2H) | ~30.0 |

| Ethyl CH₃ | ~0.9 (t, 3H) | ~8.0 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₇NO), HRMS would verify its molecular formula with high precision (typically within 5 ppm). nih.gov Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used. uni-saarland.desemanticscholar.org

The fragmentation pattern observed in the mass spectrum gives further structural evidence. The molecular ion [M]⁺• would be observed, and characteristic fragment ions would result from the cleavage of the weakest bonds. uni-saarland.de

Expected Mass Spectrometry Fragmentation Data

| m/z Value (Proposed) | Fragment Identity | Notes on Fragmentation Pathway |

|---|---|---|

| 191.1310 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 176.1075 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 162.1126 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 100.0786 | [C₆H₁₂N]⁺ | Cleavage of the benzyl group, resulting from the loss of a C₇H₇ radical. |

Chromatographic Separation and Purity Assessment Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for determining the purity of non-volatile or thermally sensitive compounds. nih.gov A reversed-phase HPLC method would be suitable for this compound. The purity is determined by integrating the peak area of the main compound relative to the total area of all observed peaks. For method validation, parameters such as linearity, precision, and accuracy are established. nih.gov

Hypothetical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm (due to the benzene (B151609) ring) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. ontosight.ai For this compound, a tertiary alcohol, direct analysis by GC is possible, though derivatization of the hydroxyl group (e.g., silylation) could improve peak shape and thermal stability. peakscientific.comnih.gov Headspace GC coupled with a Flame Ionization Detector (HS-GC-FID) is a common setup for alcohol analysis. nih.govives-openscience.eu When coupled with a Mass Spectrometer (GC-MS), it provides both separation and structural identification of components. beilstein-journals.org

Hypothetical GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., WAX or PEG) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., start at 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

X-ray Crystallography for Absolute Configuration Determination and Structural Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. colab.ws It provides unequivocal proof of molecular connectivity, conformation, and, for chiral molecules, the absolute configuration.

While no published crystal structure for this compound is currently available, this technique would be the ultimate confirmation of its structure. If a suitable single crystal could be grown, the analysis would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.netbham.ac.uk This data would confirm the puckered conformation of the four-membered azetidine ring and the relative orientation of the benzyl, ethyl, and hydroxyl substituents. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing, would be fully elucidated.

Structural Parameters Determinable by X-ray Crystallography

| Parameter | Information Gained |

|---|---|

| Unit Cell Dimensions | The fundamental repeating unit of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-C, C-O). |

| Bond Angles | Angles between adjacent bonds, revealing ring strain in the azetidine core. |

| Torsional (Dihedral) Angles | Defines the 3D conformation, including the degree of ring puckering. |

| Absolute Configuration | Unambiguous assignment of stereochemistry (R/S) at the chiral center (C3). |

| Intermolecular Interactions | Identification of hydrogen bonds and van der Waals forces in the crystal lattice. |

Q & A

Q. How can researchers address discrepancies in reported biological activities of this compound across different in vitro models?

Q. What computational approaches best predict the conformational dynamics of this compound in aqueous versus lipid environments?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to model solvent interactions. Compare torsional angles of the azetidine ring in explicit water vs. membrane bilayer systems. Validate predictions with experimental data (e.g., NOESY for intramolecular distances) and correlate with logP values to assess bioavailability.

Q. How should contradictory stability data (e.g., oxidative degradation vs. shelf-life claims) be reconciled for this compound?

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Data Analysis & Contradiction Resolution

Q. What frameworks are effective for interpreting conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models?

Q. How can researchers validate target engagement specificity when off-target effects are suspected?

Ethical & Methodological Compliance

Q. What protocols ensure ethical rigor in animal studies testing this compound’s neuroactive properties?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design (sample size justification, randomization). Use sham-controlled dosing to distinguish compound effects from procedural stress. Implement blinded histopathological assessments to minimize observer bias. Reference institutional review board (IRB) protocols for humane endpoints .

Q. How should open-data principles be balanced with intellectual property concerns in collaborative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.